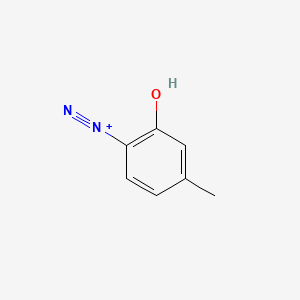
Benzenediazonium, 2-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-hydroxy-4-methyl- is an aromatic diazonium compound. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which also contains a hydroxyl group (-OH) at the second position and a methyl group (-CH₃) at the fourth position. This compound is notable for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenediazonium, 2-hydroxy-4-methyl- typically involves the diazotization of 2-hydroxy-4-methylaniline. The process includes the following steps:
Diazotization Reaction: 2-hydroxy-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods: Industrial production of benzenediazonium, 2-hydroxy-4-methyl- follows similar principles but on a larger scale. The process is optimized for efficiency and safety, often involving continuous flow reactors to maintain precise control over reaction conditions and minimize the risk of decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenediazonium, 2-hydroxy-4-methyl- undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions, with the diazonium salt added slowly to the reaction mixture.
Major Products:
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo dyes, which are used in various industrial applications.
Applications De Recherche Scientifique
Benzenediazonium, 2-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals, particularly as antimicrobial agents.
Industry: The compound is used in the production of pigments, inks, and other colorants.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2-hydroxy-4-methyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Coupling Reactions: The diazonium ion couples with phenols or aromatic amines to form azo compounds, which are characterized by their vibrant colors.
Comparaison Avec Des Composés Similaires
- Benzenediazonium chloride
- Benzenediazonium sulfate
- Benzenediazonium tetrafluoroborate
Comparison:
- Reactivity: Benzenediazonium, 2-hydroxy-4-methyl- is more reactive due to the presence of the hydroxyl and methyl groups, which can influence the stability and reactivity of the diazonium ion.
- Applications: While all diazonium compounds are used in organic synthesis, benzenediazonium, 2-hydroxy-4-methyl- is particularly valuable in the synthesis of azo dyes due to its specific reactivity profile.
Propriétés
Numéro CAS |
87842-97-5 |
|---|---|
Formule moléculaire |
C7H7N2O+ |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
2-hydroxy-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4H,1H3/p+1 |
Clé InChI |
SZDLYXIQKRUKHY-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=C(C=C1)[N+]#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


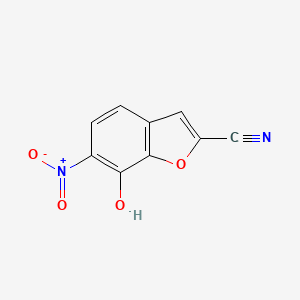
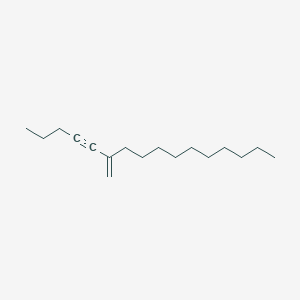
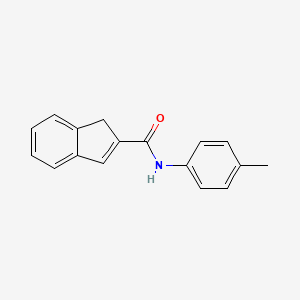
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
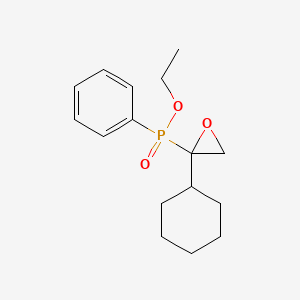
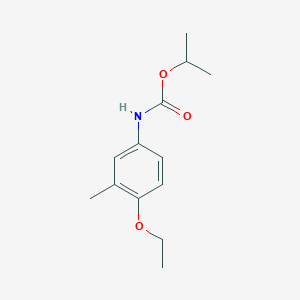
![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
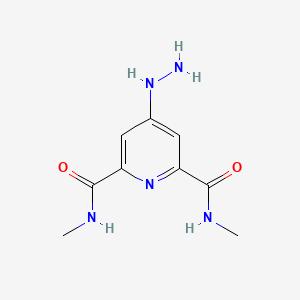
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
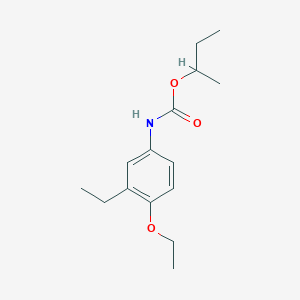
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
